An In-depth Technical Guide to the Chemical Properties of Heptanedioate
An In-depth Technical Guide to the Chemical Properties of Heptanedioate
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties of heptanedioate, its parent acid (heptanedioic acid), and its common esters. It includes quantitative data, detailed experimental protocols, and visualizations of relevant biochemical pathways and chemical reactions.
Introduction to Heptanedioate
Heptanedioate, also known as pimelate, is the dianion of heptanedioic acid (pimelic acid). It is an alpha,omega-dicarboxylic acid with a seven-carbon chain. This structure imparts specific chemical characteristics that make it a valuable intermediate in various chemical and biological processes. In biological systems, derivatives of pimelic acid are crucial for the biosynthesis of the amino acid lysine and the vitamin biotin. In industrial applications, it serves as a building block for polymers, plasticizers, and other specialty chemicals.
Physicochemical Properties
The properties of heptanedioate are intrinsically linked to its parent acid, heptanedioic acid. The following tables summarize the key physicochemical properties of heptanedioic acid and its dimethyl and diethyl esters.
Table 1: Physicochemical Properties of Heptanedioic Acid (Pimelic Acid)
| Property | Value | Reference |
| Molecular Formula | C₇H₁₂O₄ | [1] |
| Molar Mass | 160.17 g/mol | [1] |
| Appearance | White crystalline powder | |
| Melting Point | 103-105 °C | |
| Boiling Point | 212 °C at 10 mmHg | |
| Water Solubility | 25 g/L at 13 °C | |
| pKa₁ | 4.51 at 25 °C | |
| pKa₂ | 5.43 at 25 °C | |
| Density | 1.329 g/cm³ |
Table 2: Physicochemical Properties of Heptanedioate Esters
| Property | Dimethyl Heptanedioate | Diethyl Heptanedioate | Reference |
| Molecular Formula | C₉H₁₆O₄ | C₁₁H₂₀O₄ | [2][3] |
| Molar Mass | 188.22 g/mol | 216.27 g/mol | [2][3] |
| Appearance | Liquid | Colorless transparent liquid | [4][5] |
| Melting Point | -21 °C | -24 °C | [4][5] |
| Boiling Point | 121-122 °C at 11 mmHg | 192-194 °C at 100 mmHg | [4][5] |
| Density | 1.041 g/mL at 25 °C | 0.994 g/mL at 25 °C | [4][5] |
| Refractive Index (n20/D) | 1.431 | 1.430 | [4][5] |
| Solubility | Slightly soluble in water; soluble in ethanol, benzene, ether | Insoluble in water; soluble in ethanol, ethyl ether, ethyl acetate | [4][5] |
Reactivity and Chemical Behavior
Heptanedioate, as a dicarboxylate, and its parent acid exhibit a range of chemical reactions characteristic of carboxylic acids.
Acid-Base Reactions
Heptanedioic acid is a diprotic acid, meaning it can donate two protons. The two pKa values indicate the ease of removal of the first and second protons. The proximity of the two carboxyl groups influences their acidity. The first dissociation is more favorable than the second due to the electrostatic repulsion from the newly formed carboxylate anion.
Heptanedioic acid reacts with bases to form heptanedioate salts. For example, with sodium hydroxide, it forms disodium heptanedioate.
Esterification
Heptanedioic acid readily undergoes esterification with alcohols in the presence of an acid catalyst (e.g., sulfuric acid) to form diesters. This reaction is reversible and is a common method for synthesizing dimethyl and diethyl heptanedioate.
Reduction
The carboxyl groups of heptanedioate and its esters can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride (LiAlH₄). This reaction yields 1,7-heptanediol.
Amidation
Heptanedioic acid can react with amines to form amides. With diamines, it can form polyamides.
Stability of Heptanedioate Salts
Aqueous solutions of simple alkali metal salts of heptanedioate are generally stable. However, the stability can be affected by pH and the presence of other reactive species. Solutions of salts of heavy metals with heptanedioate may be less stable and can be prone to precipitation.
Experimental Protocols
Determination of pKa by Potentiometric Titration
Objective: To determine the acid dissociation constants (pKa) of heptanedioic acid.
Materials:
-
Heptanedioic acid
-
Standardized 0.1 M sodium hydroxide (NaOH) solution
-
Deionized water
-
pH meter with a combination electrode
-
Magnetic stirrer and stir bar
-
Buret
-
Beaker
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Accurately weigh a sample of heptanedioic acid and dissolve it in a known volume of deionized water to prepare a solution of known concentration (e.g., 0.01 M).
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution.
-
Record the initial pH of the solution.
-
Titrate the heptanedioic acid solution with the standardized NaOH solution, adding the titrant in small increments (e.g., 0.5 mL).
-
Record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration well past the second equivalence point.
-
Plot a graph of pH versus the volume of NaOH added.
-
Determine the two equivalence points from the titration curve (the points of steepest pH change). The pKa values correspond to the pH at the half-equivalence points. Alternatively, the pKa values can be determined from the inflection points of the first derivative plot of the titration curve.
Determination of Solubility
Objective: To determine the solubility of heptanedioic acid in water at a specific temperature.
Materials:
-
Heptanedioic acid
-
Deionized water
-
Constant temperature water bath with shaker
-
Analytical balance
-
Filtration apparatus (e.g., syringe filter)
-
Volumetric flasks and pipettes
-
Standardized 0.1 M NaOH solution
-
Phenolphthalein indicator
Procedure:
-
Prepare a saturated solution of heptanedioic acid by adding an excess amount of the solid to a known volume of deionized water in a sealed flask.
-
Place the flask in the constant temperature water bath and shake for an extended period (e.g., 24 hours) to ensure equilibrium is reached.
-
After equilibration, allow the undissolved solid to settle.
-
Carefully withdraw a known volume of the clear supernatant using a pre-warmed pipette and filter it to remove any suspended particles.
-
Dilute the filtered solution with a known volume of deionized water in a volumetric flask.
-
Titrate a known aliquot of the diluted solution with the standardized NaOH solution using phenolphthalein as an indicator.
-
Calculate the concentration of heptanedioic acid in the saturated solution from the titration data.
-
Express the solubility in grams per 100 mL or moles per liter.
Synthesis of Diethyl Heptanedioate (Fischer Esterification)
Objective: To synthesize diethyl heptanedioate from heptanedioic acid and ethanol.
Materials:
-
Heptanedioic acid
-
Absolute ethanol
-
Concentrated sulfuric acid
-
Sodium bicarbonate solution (5%)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
Place heptanedioic acid and an excess of absolute ethanol in a round-bottom flask.
-
Slowly add a catalytic amount of concentrated sulfuric acid while cooling the flask in an ice bath.
-
Attach a reflux condenser and heat the mixture to reflux for several hours.[6]
-
After cooling, pour the reaction mixture into a separatory funnel containing water.
-
Extract the aqueous layer with an organic solvent like diethyl ether.
-
Wash the organic layer with 5% sodium bicarbonate solution to neutralize the excess acid, followed by a wash with water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and remove the solvent by rotary evaporation.
-
Purify the resulting diethyl heptanedioate by vacuum distillation.[6]
Visualizations
General Reactivity of Heptanedioate
The following diagram illustrates the primary chemical transformations of heptanedioate.
Caption: Key chemical reactions of heptanedioic acid and heptanedioate.
Biotin Synthesis Pathway in Bacillus subtilis
Heptanedioate, in the form of pimelate, is a crucial precursor in the biosynthesis of biotin (Vitamin B7) in microorganisms like Bacillus subtilis. The following workflow outlines the initial stages of this pathway.
Caption: The biotin synthesis pathway in B. subtilis, starting from pimelic acid.[7][8]
References
- 1. Heptanedioic acid [webbook.nist.gov]
- 2. Dimethyl heptanedioate | C9H16O4 | CID 74416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Diethyl pimelate | C11H20O4 | CID 16300 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chembk.com [chembk.com]
- 5. Diethyl heptanedioate [chembk.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. Pimelic acid, the first precursor of the Bacillus subtilis biotin synthesis pathway, exists as the free acid and is assembled by fatty acid synthesis - PMC [pmc.ncbi.nlm.nih.gov]
